3,5-Diamino-D-tyrosine
Description
3,5-Diamino-D-tyrosine is a non-natural tyrosine derivative characterized by amino (-NH₂) substituents at the 3 and 5 positions of the aromatic ring and a D-configuration at the chiral α-carbon.
Properties
Molecular Weight |
211.22 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Differences
The 3,5 positions on tyrosine derivatives significantly influence their properties:
- Chemical Reactivity: Amino groups (-NH₂) are nucleophilic and participate in hydrogen bonding, enabling interactions with enzymes or receptors. In contrast, iodine atoms are electronegative and sterically bulky, favoring halogen bonding and hydrophobic interactions .
- Solubility: The diamino derivative is expected to exhibit higher water solubility due to polar amine groups, whereas diiodo analogs are more lipophilic .
Stereochemical Differences
- D vs. L Configuration: The D-enantiomer (this compound) is a non-proteinogenic isomer, unlike the naturally occurring L-form (e.g., 3,5-Diiodo-L-tyrosine). Enzymatic recognition often favors L-forms, making D-tyrosine derivatives valuable for studying stereospecificity in drug design .
- Optical Activity : 3,5-Diiodo-L-tyrosine dihydrate exhibits a specific optical rotation of +0.8° to +1.5° (5% in 1M HCl), whereas the D-form would display an equal-magnitude negative rotation .
Research Implications and Gaps
- Synthetic Challenges: Diiodo compounds are synthesized via electrophilic iodination, while diamino derivatives may require nitration/reduction pathways, which are less straightforward .
- Data Limitations: Direct experimental data on this compound’s physicochemical and biological properties are sparse, necessitating further research .
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